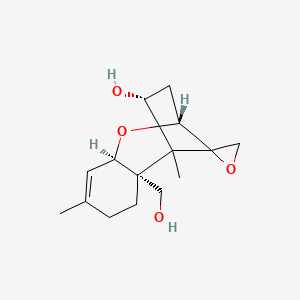
Verrucarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Verrucarol can be synthesized through the hydrolysis of a crude extract from a culture of Myrothecium verrucaria . The process involves the hydrolysis of anguidine, a naturally occurring compound, to produce this compound . the total synthesis of anguidine is laborious and not economically viable .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Myrothecium verrucaria cultures, followed by extraction and purification processes . This method allows for the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Verrucarol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and epoxy groups on the trichothecene nucleus .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as diacetylthis compound .
Scientific Research Applications
Chemistry: In chemistry, verrucarol is used as a starting material for the synthesis of various trichothecene derivatives .
Biology: In biology, this compound is used to study the effects of trichothecene mycotoxins on cellular processes . It has been shown to inhibit protein synthesis in vitro, making it a valuable tool for studying cellular mechanisms .
Medicine: In medicine, this compound and its derivatives have been investigated for their anticancer, antifungal, and immunomodulatory effects . These compounds have shown promise in preclinical studies and are being explored for their potential therapeutic applications .
Industry: In industry, this compound is used as a reference standard for the detection and quantification of trichothecene mycotoxins in food and feed products . This helps ensure the safety and quality of agricultural products .
Mechanism of Action
Verrucarol exerts its effects by inhibiting protein synthesis in eukaryotic cells . It binds to the 50S subunit of the ribosome, preventing the elongation of the polypeptide chain . This inhibition leads to the disruption of cellular processes and can result in cell death . The functionalization of the C4 and C15 alcohols is required for potent cellular toxicity .
Comparison with Similar Compounds
Verrucarin A: A macrocyclic trichothecene with antitumor activity.
Neosolaniol: A trichothecene mycotoxin with similar toxic properties.
Zearalenone: A mycotoxin produced by Fusarium species.
Nivalenol: Another trichothecene mycotoxin with toxic effects.
Deoxynivalenol: A trichothecene mycotoxin commonly found in contaminated grains.
Uniqueness of Verrucarol: this compound is unique among trichothecenes due to its specific structural features, including the presence of hydroxyl groups at positions C4 and C15 and an epoxy ring . These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1 |
InChI Key |
ZSRVBNXAPSQDFY-CXOCQXMISA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
verrucarol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















